

Remogliflozin etabonate mechanism of action

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Compound of Interest

Compound Name: Remogliflozin

Cat. No.: B1679270

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An In-depth Technical Guide on the Core Mechanism of Action of **Remogliflozin** Etabonate

Introduction

Remogliflozin etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus (T2DM).[1][2] Discovered by Kissei Pharmaceutical and initially developed by GlaxoSmithKline, it represents a significant therapeutic option in the gliflozin class.[3] Unlike many other antidiabetic agents, its mechanism of action is independent of insulin, targeting the renal handling of glucose to achieve glycemic control.[2][4] This document provides a detailed technical overview of the pharmacokinetics, pharmacodynamics, and the underlying molecular mechanism of **remogliflozin** etabonate, intended for researchers and drug development professionals.

Pharmacokinetics: From Prodrug to Active Metabolites

Remogliflozin etabonate is administered as an inactive prodrug to enhance oral bioavailability and is rapidly converted to its active form, **remogliflozin**. [5][6][7]

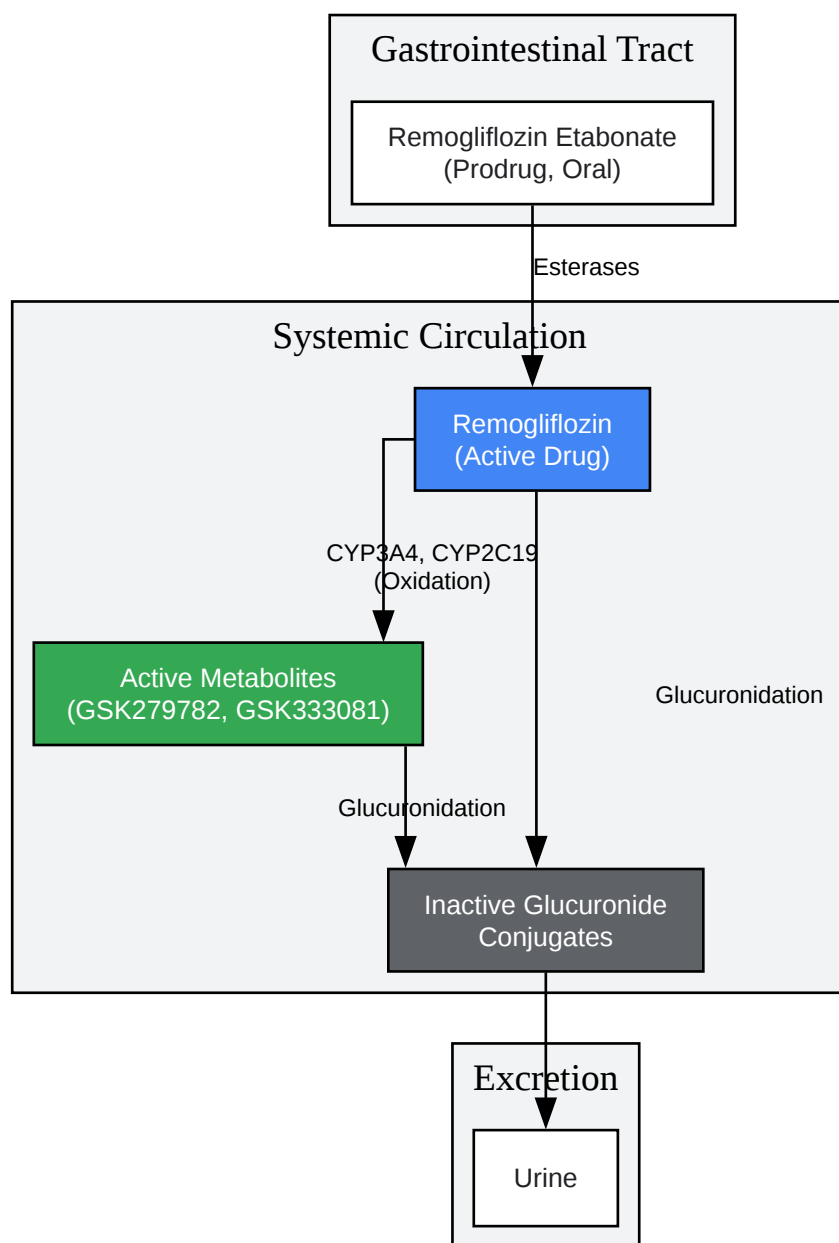
Absorption and Conversion: Upon oral administration, the prodrug is rapidly and extensively absorbed (>93%) from the gastrointestinal tract.[1][8] It is then quickly de-esterified by non-specific esterases, likely within the mucosal cells, to yield the active compound, **remogliflozin**. [6] Maximum plasma concentrations (T_{max}) of the active form are typically reached within 0.5 to 1.5 hours in a fasted state.[6] While administration with food may slightly delay T_{max}, it does

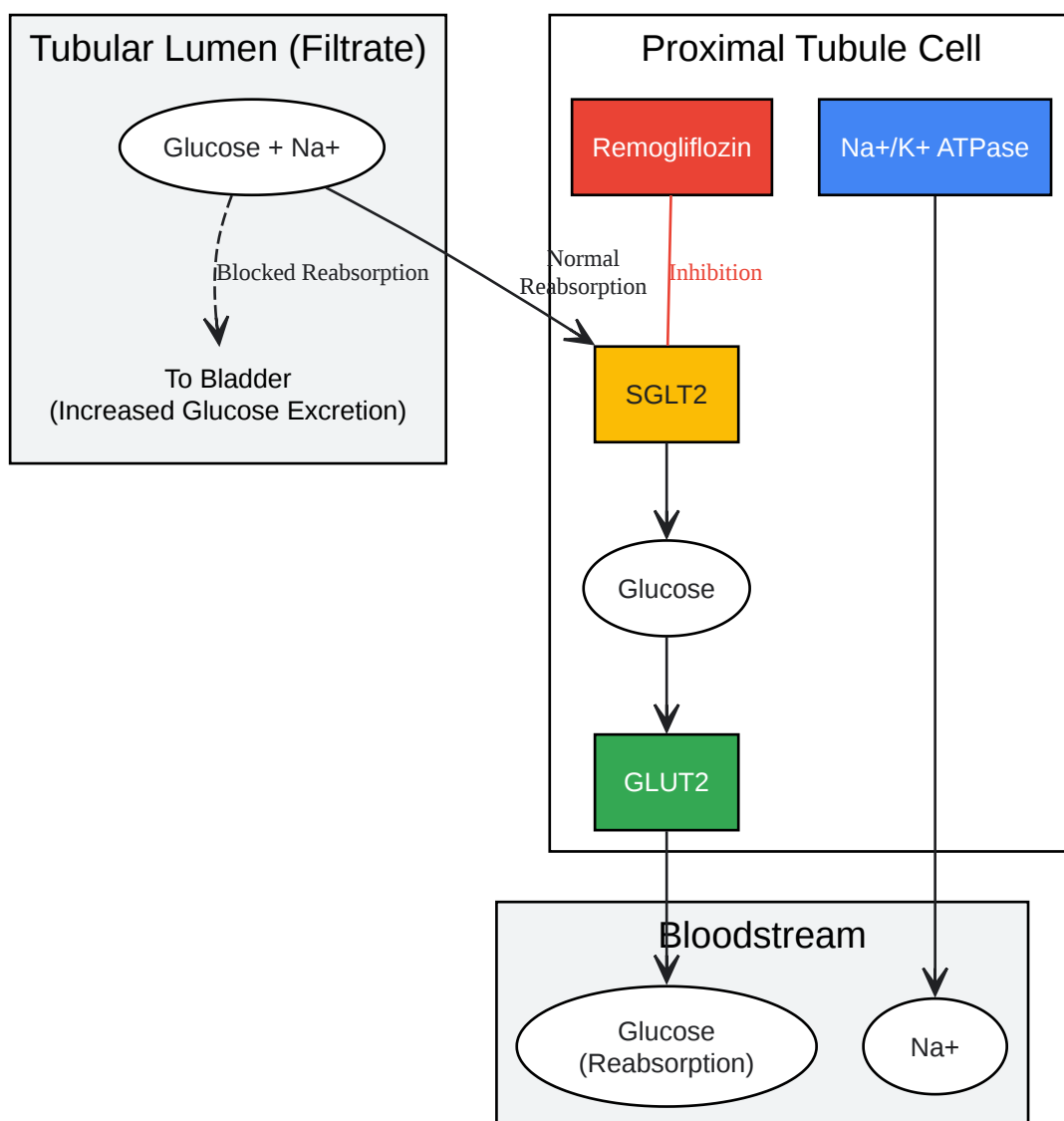
not significantly impact the overall exposure (C_{max} or AUC), allowing the drug to be taken without regard to meals.[6]

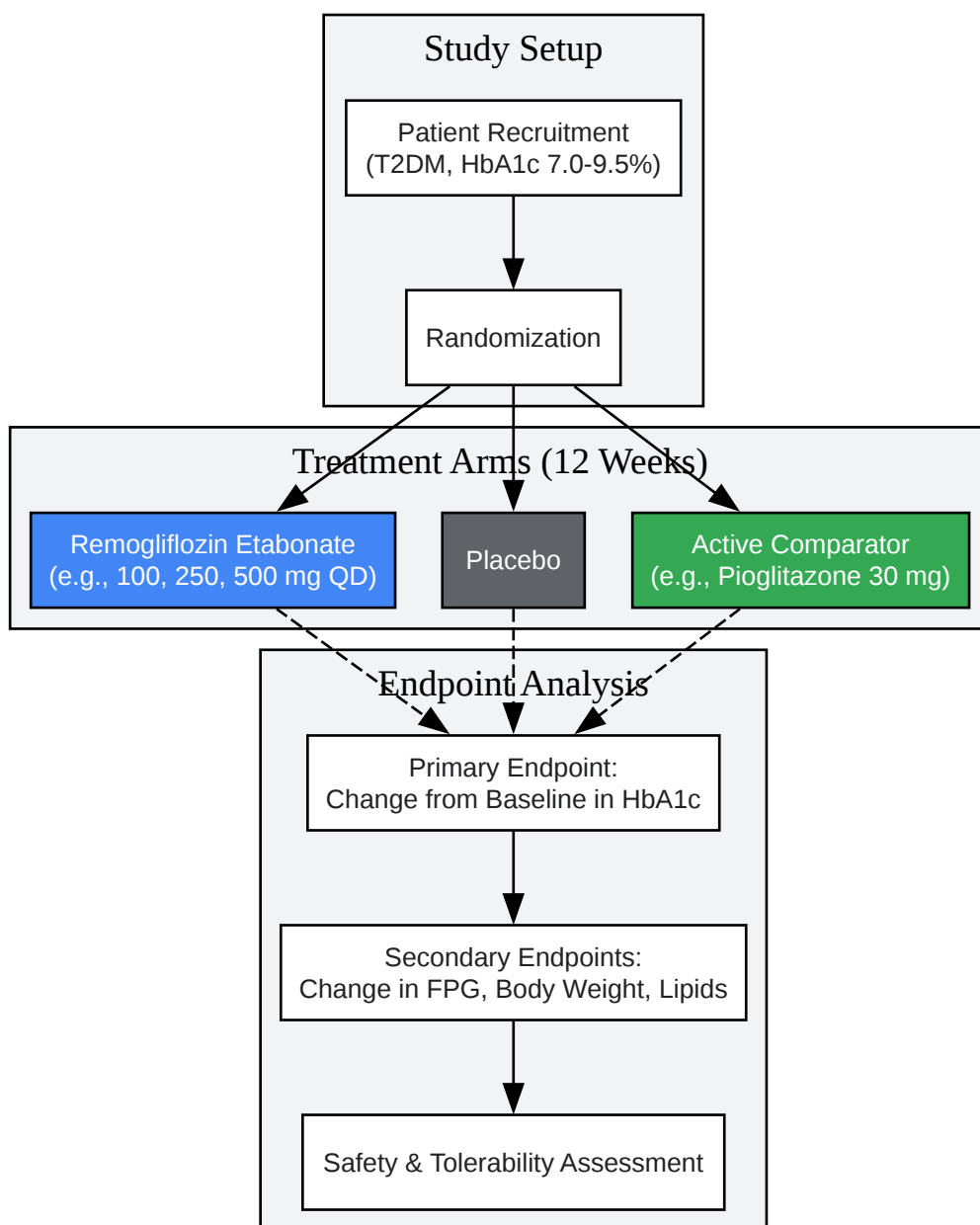
Distribution and Metabolism: The plasma protein binding for the active **remogliflozin** is approximately 65%.[8] In systemic circulation, **remogliflozin** undergoes extensive metabolism. The primary metabolic pathway is through oxidation by cytochrome P450 enzymes, predominantly CYP3A4 with a minor contribution from CYP2C19.[1][2][3] This process leads to the formation of two active metabolites, GSK279782 and GSK333081.[1][3] Following oxidation, the parent drug and its metabolites are further processed via glucuronidation to form inactive glucuronide conjugates.[1][3]

Excretion: The inactive glucuronide conjugates are the primary forms excreted, predominantly through the urine.[1] The pharmacokinetic profile of **remogliflozin** etabonate is not significantly altered in patients with mild to moderate renal impairment, suggesting that dose adjustments may not be necessary in this population.[9]

Pharmacokinetic Pathway Visualization







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